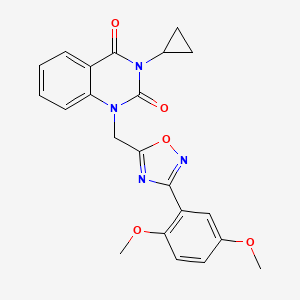
3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into the chemical structure and synthesis methods of quinazoline derivatives, including compounds structurally related to 3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, highlights their significance in medicinal chemistry. One study presents the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents, emphasizing the role of nitrogen-rich heterocyclic compounds in pharmaceutical development (Poorirani et al., 2018). Another investigation describes the synthesis of bioactive 1,2,4-oxadiazole natural product analogs, indicating the compound's relevance in the search for new antitumor substances (Maftei et al., 2013).
Antimicrobial and Antiviral Activities
Compounds with a quinazoline-2,4-dione framework have been evaluated for their antimicrobial properties. Research demonstrates the synthesis of quinazoline derivatives and their screening for antibacterial and antifungal activities, suggesting the potential of these compounds in addressing various microbial infections (Gupta et al., 2008). Moreover, studies on bis(disulfane) and mercaptoalkyl quinazolinones reveal their significant antiviral activities against DNA- and RNA-viruses, providing insights into their use in antiviral drug development (Gütschow et al., 1995).
Analgesic and Anti-inflammatory Activities
The exploration of quinazoline-2,4-diones extends into their analgesic and anti-inflammatory potentials. A study synthesizing 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring reports significant analgesic and anti-inflammatory activities in animal models, underscoring their therapeutic promise for pain and inflammation management (Dewangan et al., 2016).
Green Chemistry Approaches
Recent advancements in green chemistry emphasize the synthesis of quinazoline-2,4-diones using eco-friendly methods. Techniques involving carbon dioxide as a reagent and the use of recyclable catalysts like ionic liquids and cesium carbonate highlight the commitment to sustainable chemical processes. These methods offer efficient pathways for producing quinazoline derivatives with minimal environmental impact (Mizuno et al., 2007), (Patil et al., 2008).
Propiedades
IUPAC Name |
3-cyclopropyl-1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-29-14-9-10-18(30-2)16(11-14)20-23-19(31-24-20)12-25-17-6-4-3-5-15(17)21(27)26(22(25)28)13-7-8-13/h3-6,9-11,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTJCHYSXCALLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
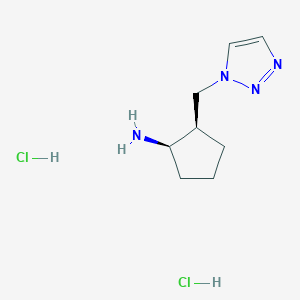
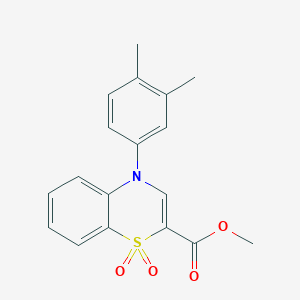
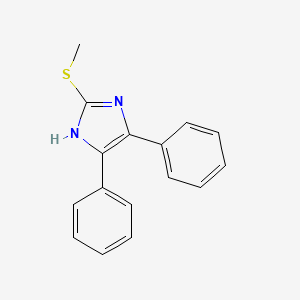
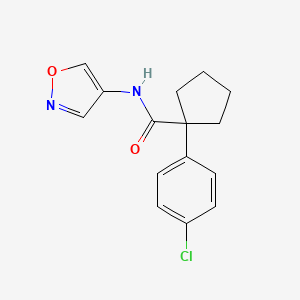
![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)

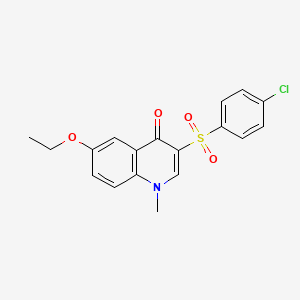
![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
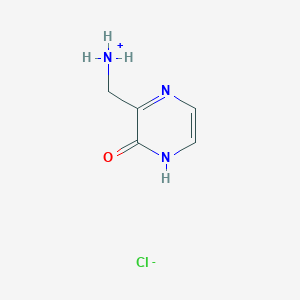
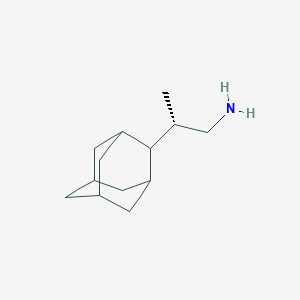
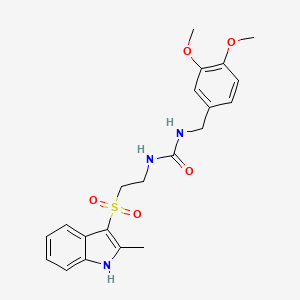
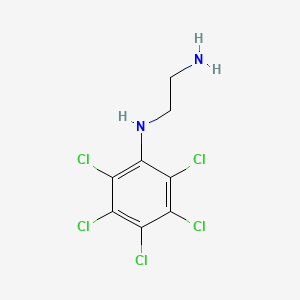
![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)
